

# Strategies to reduce choroid plexus signal in Flortaucipir imaging

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## Compound of Interest

Compound Name: Flortaucipir

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## Technical Support Center: Flortaucipir Imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Flortaucipir** ([<sup>18</sup>F]AV-1451) PET imaging. The focus of this guide is to address the common issue of off-target binding in the choroid plexus and provide strategies to mitigate its impact on data interpretation, particularly in regions like the hippocampus.

## Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high signal in the choroid plexus during **Flortaucipir** PET imaging?

High signal in the choroid plexus is a known characteristic of **Flortaucipir** PET imaging and is considered off-target binding.<sup>[1][2]</sup> While the exact substrate of this binding is not fully established, studies suggest that it may be related to the presence of melanocytes, as Black/African American individuals have been observed to have elevated choroid plexus signal compared to White participants.<sup>[3][4]</sup> Other potential off-target binding sites for **Flortaucipir** include monoamine oxidase A.<sup>[3]</sup> This off-target binding can create a "spill-in" effect, where the signal from the choroid plexus artificially inflates the signal in adjacent brain regions, most notably the hippocampus.<sup>[5]</sup>

Q2: How does the choroid plexus signal affect the quantification of tau pathology in the hippocampus?

The proximity of the choroid plexus to the hippocampus means that the high off-target signal can spill into the hippocampal region, leading to an overestimation of the tau burden.[5] This can complicate the accurate quantification of hippocampal tau signal, which is crucial for the early diagnosis and monitoring of Alzheimer's disease.[6] Uncorrected hippocampal standardized uptake value ratios (SUVRs) have been shown to significantly correlate with choroid plexus SUVRs.[6]

Q3: What are the main strategies to reduce or correct for the choroid plexus signal?

Currently, the primary strategies to address the choroid plexus signal are post-acquisition data processing techniques. These methods aim to compensate for the off-target binding rather than prevent it. The main approaches include:

- **Exclusion Masking:** This involves creating a mask to exclude voxels within the hippocampus that are most likely affected by spill-in from the choroid plexus.[6]
- **Partial Volume Correction (PVC):** This is a computational method used to correct for the partial volume effect, where the signal from a small structure is underestimated due to the limited resolution of the PET scanner. In this context, it can also help to reduce signal spill-over from adjacent regions like the choroid plexus.[5]
- **Statistical Regression:** This approach involves a statistical correction to adjust the hippocampal signal based on the signal from the choroid plexus.[3][4]

Q4: Are there any pharmacological interventions or pre-scan protocols to block **Flortaucipir** uptake in the choroid plexus?

Based on the current scientific literature, there are no established pharmacological interventions or pre-scan protocols designed to block or reduce the uptake of **Flortaucipir** in the choroid plexus. The existing strategies focus on post-acquisition data correction.

## Troubleshooting Guides

**Issue: High and variable signal in the hippocampus, potentially due to choroid plexus spill-in.**

Solution: Implement a post-processing correction method. Below is a comparison of outcomes from different approaches.

Data Summary: Impact of Correction Methods on **Flortaucipir** Data

Correction Method	Key Finding	Impact on Diagnostic Accuracy (AUC)	Impact on Correlation with Memory (MMSE)	Reference
Exclusion Masking	Disappearance of correlation between hippocampal and choroid plexus SUVRs.	Improved from 0.792 to 0.837 (non-PVEc) and 0.798 to 0.834 (PVEc).	Correlation improved from $r = -0.440$ to $r = -0.499$ (non-PVEc) and $r = -0.454$ to $r = -0.503$ (PVEc).	[6]
Partial Volume Correction (PVC) with Hippocampal Erosion	Reduced association between hippocampal and choroid plexus tracer uptake.	Maintained excellent and comparable discriminative ability to uncorrected signal.	Strong associations with memory were retained and comparable to uncorrected methods.	[5]
Statistical Regression (Residuals Method)	Removed the association between choroid plexus and hippocampal SUVRs.	Not explicitly reported, but relationships with amyloid and memory became apparent after correction.	Unadjusted hippocampal SUVR was not associated with memory, while the adjusted residual SUVR was.	[3][4]

## Experimental Protocols

## Protocol 1: Exclusion Masking based on Differential Tracer Binding

This method, described by Pawlik et al., utilizes a second tau tracer,  $^{18}\text{F}$ -RO948, which has lower off-target binding in the choroid plexus compared to **Flortaucipir**.[\[6\]](#)

Methodology:

- Image Acquisition: Acquire both  $^{18}\text{F}$ -**Flortaucipir** and  $^{18}\text{F}$ -RO948 PET scans for a cohort of subjects.
- Image Registration: Co-register the  $^{18}\text{F}$ -RO948 PET images to the  $^{18}\text{F}$ -**Flortaucipir** PET images.
- Template Space Transformation: Spatially normalize both sets of images to a standard template space (e.g., MNI).
- Mask Creation: In the template space, create a binary hippocampal mask that identifies voxels where the **Flortaucipir** signal is higher than the  $^{18}\text{F}$ -RO948 signal. These voxels are presumed to be affected by choroid plexus spill-in.
- Native Space Transformation: Convert the binary mask from template space back to the native space of each individual **Flortaucipir** scan.
- Application of Exclusion Mask: Apply the mask as an exclusion mask to the hippocampal region of interest (ROI) in the **Flortaucipir** data.
- Alternative Approach: An alternative is to generate exclusion masks by expanding the choroid plexus ROI in the native space.[\[6\]](#)

## Protocol 2: Partial Volume Correction (PVC) with Hippocampal Erosion

This protocol, detailed by Wolters et al., combines PVC with a manual erosion of the hippocampal volume of interest (VOI).[\[5\]](#)

Methodology:

- PET Scan Acquisition: Perform dynamic 130-minute [ $^{18}\text{F}$ ]flortaucipir PET scans.
- PVC Application: Apply a PVC method, such as the combination of Van Cittert iterative deconvolution with highly constrained back projection (HDH).
- Hippocampal VOI Generation: Generate a standard 100% hippocampal VOI.
- VOI Erosion: Create optimized hippocampal VOIs by eroding a percentage of the voxels with the highest binding potential (BPND), which are most likely affected by spill-in. The study tested eroding to 50% and 40% of the original hippocampal VOI.
- Data Extraction: Extract the hippocampal BPND using a receptor parametric mapping with cerebellar grey matter as the reference region for all generated VOIs (100%, 50% eroded, and 40% eroded).

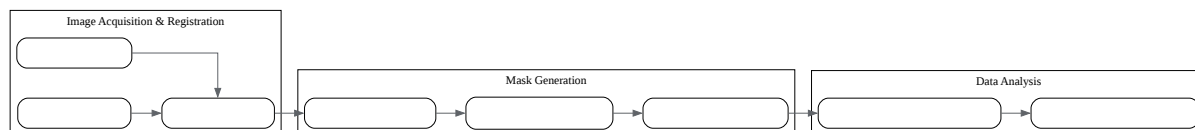
## Protocol 3: Statistical Regression to Attenuate Spill-in

This method, reported by Johnson et al., uses a statistical approach to create a corrected hippocampal signal.[\[3\]](#)[\[4\]](#)

### Methodology:

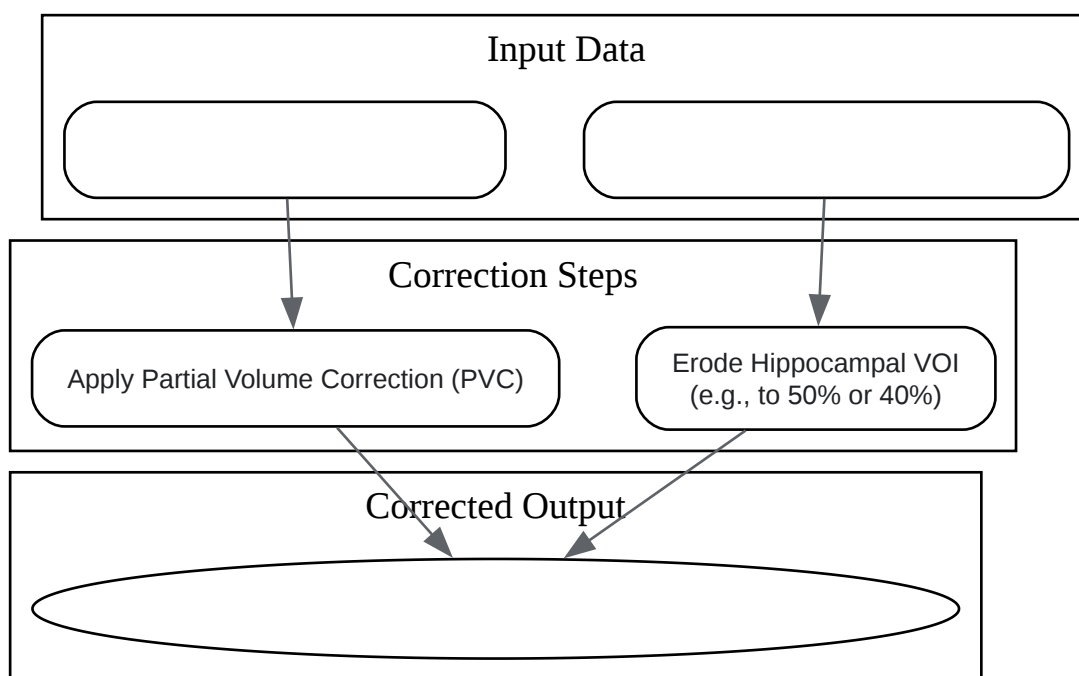
- ROI Definition: Define regions of interest for the hippocampus (HC) and choroid plexus (CP).
- SUVR Calculation: Calculate the standardized uptake value ratio (SUVR) for both the HC and CP ROIs, using the cerebellar cortex as the reference region.
- Univariate Regression: Perform a univariate linear regression with the CP SUVR as the independent variable and the HC SUVR as the dependent variable across a cohort of subjects.
- Residual Calculation: Extract the residuals from this regression. This adjusted HC measure (residual HC SUVR) represents the difference in tau binding in the hippocampus from the expected level given an individual's level of choroid plexus binding.
- Corrected Data Analysis: Use the residual HC SUVR for subsequent analyses of associations with clinical or other biomarker data.

## Visualizations



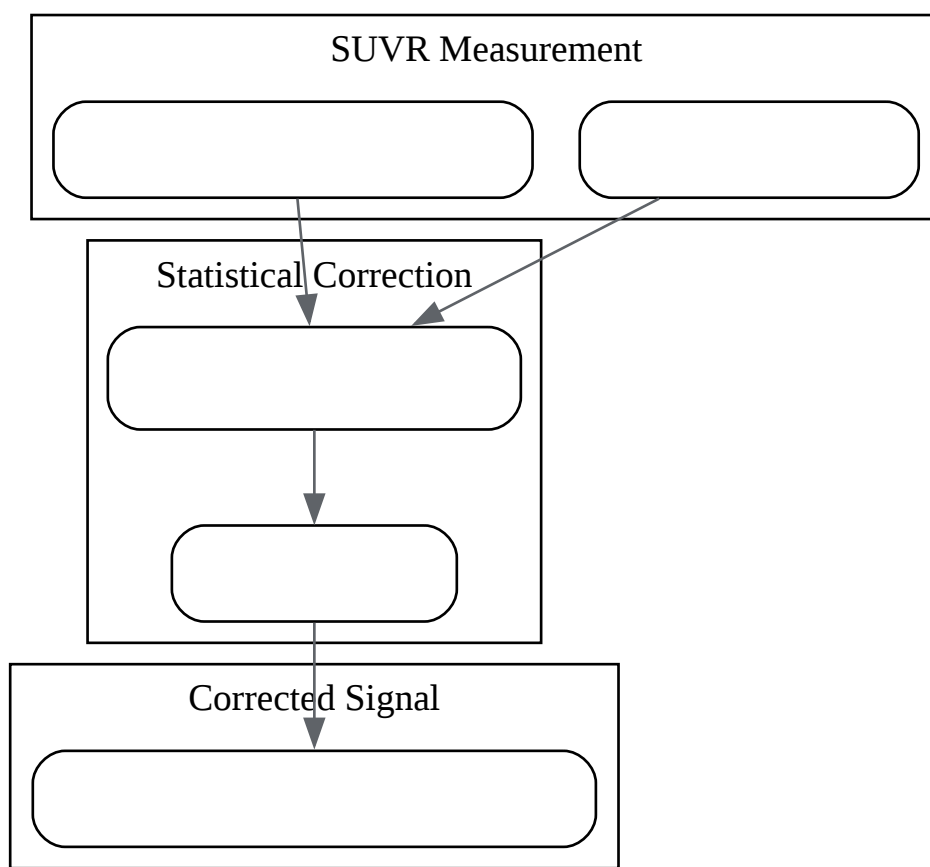
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Caption: Workflow for the Exclusion Masking strategy.



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Caption: Process flow for PVC with hippocampal erosion.



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Caption: Logic of the statistical regression approach.

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